molecular formula C38H56N4O11 B611827 WU-07047 CAS No. 1702378-78-6

WU-07047

Cat. No.: B611827
CAS No.: 1702378-78-6
M. Wt: 744.88
InChI Key: SFBGRQKOLKPRQY-ZNHURTJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WU-07047 is a simplified analog of the selective Gαq/11 inhibitor YM-25489.

Properties

CAS No.

1702378-78-6

Molecular Formula

C38H56N4O11

Molecular Weight

744.88

IUPAC Name

(R)-1-((3S,15R,18S,E)-18-Acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C38H56N4O11/c1-23(2)33(46)31(41-26(6)44)38(50)53-34(24(3)4)32-37(49)51-21-15-18-28(40-25(5)43)36(48)52-29(22-27-16-11-10-12-17-27)35(47)39-20-14-9-7-8-13-19-30(45)42-32/h10-12,15-18,23-24,28-29,31-34,46H,7-9,13-14,19-22H2,1-6H3,(H,39,47)(H,40,43)(H,41,44)(H,42,45)/b18-15+/t28-,29+,31-,32-,33+,34+/m0/s1

InChI Key

SFBGRQKOLKPRQY-ZNHURTJKSA-N

SMILES

CC(C)[C@@H](O)[C@H](NC(C)=O)C(O[C@@H]([C@H](NC(CCCCCCCNC([C@@H](CC1=CC=CC=C1)O2)=O)=O)C(OC/C=C/[C@H](NC(C)=O)C2=O)=O)C(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WU-07047;  WU 07047;  WU07047; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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